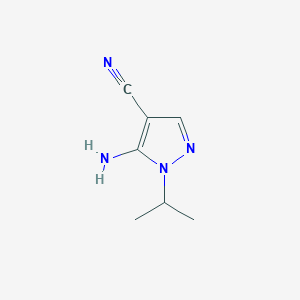

5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile

Overview

Description

5-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile is a chemical compound with the CAS Number: 21254-23-9. It has a molecular weight of 150.18 .

Synthesis Analysis

An efficient one-pot protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile and its derivative has been reported. This involves the use of aromatic aldehyde, malononitrile, phenylhydrazine, and Mg-Fe hydrotalcite as a heterogeneous catalyst at ambient temperature .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H10N4 . The InChI code for this compound is 1S/C7H10N4/c1-5(2)11-7(9)6(3-8)4-10-11/h4-5H,9H2,1-2H3 .Scientific Research Applications

Synthesis and Catalysis

- Facile One-Pot Synthesis : A novel one-pot multicomponent protocol for synthesizing derivatives of 5-amino-1H-pyrazole-4-carbonitrile has been developed, utilizing alumina–silica-supported MnO2 as a recyclable catalyst in water. This process yields 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles with high efficiency, demonstrating a significant advancement in the synthesis of these compounds (Poonam & Singh, 2019).

Molecular Structure Analysis

- Crystal and Molecular Structure : The crystal structure of 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile is characterized by intermolecular N-H…N and C-H…Cl interactions, providing insights into the molecular arrangement and stability of this compound (Fathima et al., 2014).

Corrosion Inhibition

- Corrosion Inhibition Performance : Pyranopyrazole derivatives, including compounds related to 5-amino-1H-pyrazole-4-carbonitrile, have been investigated as inhibitors for mild steel corrosion in HCl solution. These studies reveal their potential in protecting metals against corrosion, an important application in industrial processes (Yadav et al., 2016).

Green Synthesis Approaches

- Eco-Friendly Synthesis : Sodium ascorbate has been utilized as a catalyst for the green synthesis of 5-aminopyrazole-4-carbonitriles, highlighting an environmentally friendly approach to producing these compounds (Kiyani & Bamdad, 2018).

Antiviral Activity

- Anti-HSV-1 Evaluation : Some derivatives of 5-amino-1-substituted-1H-pyrazole-4-carbonitrile have shown promising antiviral activity against herpes simplex virus type-1 (HSV-1), suggesting their potential in antiviral therapies (Rashad et al., 2009).

Synthesis of Novel Derivatives

- Unexpected Formation of Pyrazolopyrimidines : Research has shown the synthesis of new 5-(5-amino-1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles and unexpected 1H-pyrazolo[3,4-d]pyrimidine derivatives from 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carbonitriles, demonstrating the versatility of these compounds in forming diverse molecular structures (Faria et al., 2013).

Safety and Hazards

The safety information available indicates that 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile is potentially hazardous. The associated hazard statements are H301, H311, and H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

Pyrazole derivatives, a group to which this compound belongs, have been reported to exhibit a wide range of medicinal, biological, and industrial properties .

Mode of Action

It’s synthesized by anomeric based oxidative aromatization . The synthesis involves several consecutive reactions in one step and in one container, producing the target product without the need to separate the intermediates .

Biochemical Pathways

Pyrazole derivatives have been reported to have properties such as antihyperglycemic, antibacterial, sedative-hypnotic, anti-inflammatory, antipyretic, and analgesic activities , suggesting that they may interact with a variety of biochemical pathways.

Pharmacokinetics

The compound is reported to have high gi absorption , which suggests that it may have good bioavailability.

Result of Action

Given the reported properties of pyrazole derivatives , it can be inferred that this compound may have a range of potential effects at the molecular and cellular level.

Action Environment

The synthesis of this compound has been reported to be facilitated by various catalysts , suggesting that the reaction conditions may play a role in its formation and potentially its action.

properties

IUPAC Name |

5-amino-1-propan-2-ylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c1-5(2)11-7(9)6(3-8)4-10-11/h4-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLUYAARRNLXJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591774 | |

| Record name | 5-Amino-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21254-23-9 | |

| Record name | 5-Amino-1-(propan-2-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

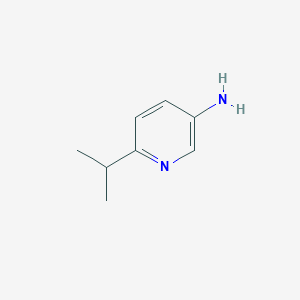

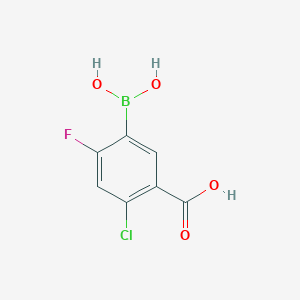

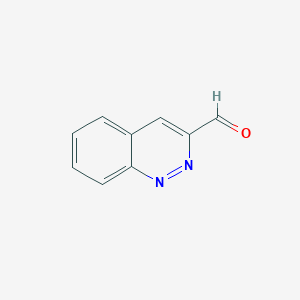

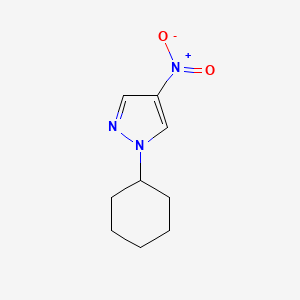

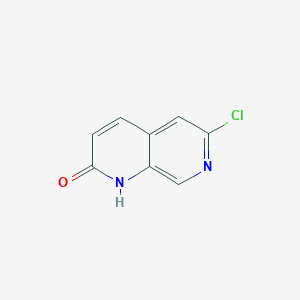

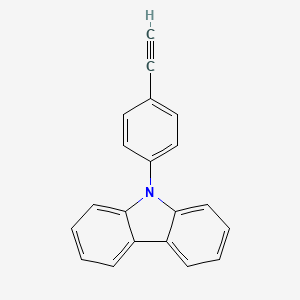

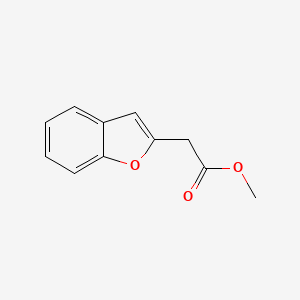

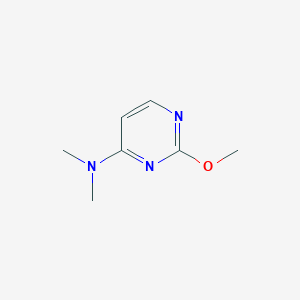

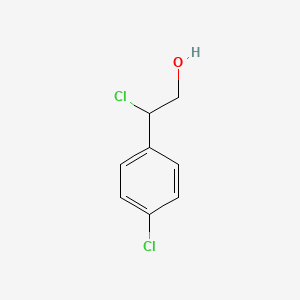

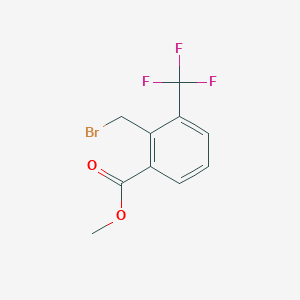

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B1356701.png)